Cas no 402-35-7 (1-(2-chloroethyl)-3-(trifluoromethyl)benzene)

1-(2-Chloroethyl)-3-(trifluoromethyl)benzene is a versatile aromatic compound featuring both a chloroethyl and a trifluoromethyl substituent on the benzene ring. The presence of these functional groups enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The chloroethyl moiety allows for further alkylation or substitution reactions, while the electron-withdrawing trifluoromethyl group contributes to stability and influences the compound's electronic properties. Its well-defined structure ensures consistent performance in synthetic applications. Suitable for controlled reactions under standard laboratory conditions, this compound is handled with appropriate safety measures due to its reactive nature.
1-(2-chloroethyl)-3-(trifluoromethyl)benzene structure
402-35-7 structure
Product Name:1-(2-chloroethyl)-3-(trifluoromethyl)benzene
CAS No:402-35-7
MF:C9H8ClF3
MW:208.608032226563
CID:332777
PubChem ID:343797
Update Time:2025-05-20

1-(2-chloroethyl)-3-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-(2-chloroethyl)-3-(trifluoromethyl)-
    • 1-(2-chloroethyl)-3-(trifluoromethyl)benzene
    • 1-(2-Chlor-aethyl)-3-trifluormethyl-benzol
    • 1-(2-chloro-ethyl)-3-trifluoromethyl-benzene
    • 2-(3-trifluoromethylphenyl)ethyl chloride
    • 3-Trifluormethyl-phenylaethylchlorid
    • 3-trifluoromethylphenethyl chloride
    • AC1L7Z4K
    • AG-F-42457
    • CTK4I2703
    • NSC400303
    • SureCN3119866
    • NSC-400303
    • WRCSFUANACAWCW-UHFFFAOYSA-N
    • DTXSID20322059
    • EN300-1721199
    • 402-35-7
    • AKOS005216518
    • SCHEMBL3119866
    • CS-0236642
    • MDL: MFCD11110031
    • Inchi: 1S/C9H8ClF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-3,6H,4-5H2
    • InChI Key: WRCSFUANACAWCW-UHFFFAOYSA-N
    • SMILES: ClCCC1C=CC=C(C(F)(F)F)C=1

Computed Properties

  • Exact Mass: 208.02674
  • Monoisotopic Mass: 208.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.248
  • Boiling Point: 203°Cat760mmHg
  • Flash Point: 78.5°C
  • Refractive Index: 1.458
  • PSA: 0

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Additional information on 1-(2-chloroethyl)-3-(trifluoromethyl)benzene

Introduction to 1-(2-chloroethyl)-3-(trifluoromethyl)benzene (CAS No. 402-35-7)

1-(2-chloroethyl)-3-(trifluoromethyl)benzene, identified by its Chemical Abstracts Service (CAS) number 402-35-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic hydrocarbon derivative features a unique structural configuration that makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both a chloroethyl side chain and a trifluoromethyl substituent imparts distinct electronic and steric properties, enhancing its utility in medicinal chemistry applications.

The trifluoromethyl group, in particular, is renowned for its ability to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its incorporation into molecular frameworks often leads to improved pharmacokinetic profiles, making it a favored choice in the design of novel therapeutic agents. Recent studies have highlighted the role of trifluoromethyl-containing compounds in the development of antiviral, anti-inflammatory, and anticancer drugs, where the electron-withdrawing nature of this moiety contributes to enhanced biological activity.

On the other hand, the 2-chloroethyl moiety introduces a reactive site that can be further functionalized through nucleophilic substitution reactions. This versatility allows chemists to explore diverse structural modifications, enabling the synthesis of analogues with tailored properties. For instance, derivatives of 1-(2-chloroethyl)-3-(trifluoromethyl)benzene have been investigated for their potential in modulating enzyme inhibition and receptor binding interactions, which are critical for drug development.

In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of compounds like 1-(2-chloroethyl)-3-(trifluoromethyl)benzene. Techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have streamlined the synthesis process, reducing costs and improving yields. These innovations have made it feasible to explore larger chemical libraries containing this core structure, accelerating the discovery of novel bioactive compounds.

The pharmaceutical industry has shown particular interest in leveraging the structural features of 1-(2-chloroethyl)-3-(trifluoromethyl)benzene for drug design. Researchers are exploring its potential as a scaffold for small-molecule inhibitors targeting various disease pathways. For example, studies have demonstrated its utility in developing compounds that interact with kinases and other enzymes involved in cancer signaling pathways. The combination of electronic effects from both substituents allows for precise tuning of binding interactions, which is essential for achieving high selectivity and efficacy.

Additionally, the agrochemical sector has also benefited from the use of derivatives derived from 1-(2-chloroethyl)-3-(trifluoromethyl)benzene. The structural motifs present in this compound contribute to its efficacy as a precursor for herbicides and pesticides with improved environmental profiles. The introduction of fluorine atoms enhances photostability and resistance to degradation, ensuring prolonged activity in agricultural applications.

The synthesis and application of 1-(2-chloroethyl)-3-(trifluoromethyl)benzene are not without challenges. The handling of reactive intermediates requires careful optimization to ensure safety and efficiency. However, ongoing research efforts are focused on developing greener synthetic routes that minimize waste and hazardous byproducts. These sustainable approaches align with global trends toward environmentally responsible chemical manufacturing.

Future directions in the study of 1-(2-chloroethyl)-3-(trifluoromethyl)benzene may include exploring its role in drug delivery systems. The compound’s ability to undergo further functionalization makes it an attractive candidate for designing prodrugs or targeted therapeutic agents. By integrating this scaffold with nanotechnology platforms or biodegradable polymers, researchers aim to enhance drug solubility and bioavailability while reducing side effects.

In conclusion,1-(2-chloroethyl)-3-(trifluoromethyl)benzene (CAS No. 402-35-7) represents a versatile building block with broad applications across multiple industries. Its unique structural features enable the development of innovative solutions in pharmaceuticals, agrochemicals, and materials science. As synthetic methodologies continue to evolve, the potential uses for this compound will undoubtedly expand, contributing to advancements in science and technology.

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